Dioctanoylglycol Dioctanoylglycol Dioctanoyl glycol is a diacylglycerol kinase (DGK) inhibitor (Ki = 58 μM). It reduces basal and thrombin-stimulated phosphatidic acid levels in washed isolated human platelets when used at concentrations of 30, 100, and 500 μM. Dietary administration of dioctanoyl glycol inhibits the growth of S. litura and H. armigera second instar larvae (EC50s = 1.98 and 2.08 mg/ml, respectively) and induces mortality when applied as a spray (LC50s = 6.1 and 6.5 mg/ml, respectively).
Specific inhibitor of diacylglycerol kinase.
Brand Name: Vulcanchem
CAS No.: 627-86-1
VCID: VC0004166
InChI: InChI=1S/C18H34O4/c1-3-5-7-9-11-13-17(19)21-15-16-22-18(20)14-12-10-8-6-4-2/h3-16H2,1-2H3
SMILES: CCCCCCCC(=O)OCCOC(=O)CCCCCCC
Molecular Formula: C18H34O4
Molecular Weight: 314.5 g/mol

Dioctanoylglycol

CAS No.: 627-86-1

Cat. No.: VC0004166

Molecular Formula: C18H34O4

Molecular Weight: 314.5 g/mol

* For research use only. Not for human or veterinary use.

Dioctanoylglycol - 627-86-1

CAS No. 627-86-1
Molecular Formula C18H34O4
Molecular Weight 314.5 g/mol
IUPAC Name 2-octanoyloxyethyl octanoate
Standard InChI InChI=1S/C18H34O4/c1-3-5-7-9-11-13-17(19)21-15-16-22-18(20)14-12-10-8-6-4-2/h3-16H2,1-2H3
Standard InChI Key HTNFLUQQANUSLR-UHFFFAOYSA-N
SMILES CCCCCCCC(=O)OCCOC(=O)CCCCCCC
Canonical SMILES CCCCCCCC(=O)OCCOC(=O)CCCCCCC

Chemical Identity and Nomenclature

Structural Characteristics

Dioctanoylglycol, systematically named ethane-1,2-diyl dioctanoate, consists of an ethylene glycol backbone linked to two octanoyl groups via ester bonds. Its molecular formula is C₁₈H₃₄O₄, with a molecular weight of 314.46 g/mol . The compound’s stereochemistry is defined by the absence of chiral centers, distinguishing it from glycerol-based analogs like 1,2-dioctanoyl-sn-glycerol, which exhibit stereospecific activity .

Table 1: Key Identifiers of Dioctanoylglycol

PropertyValue
CAS Number627-86-1
IUPAC NameEthane-1,2-diyl dioctanoate
SynonymsDioctanoyl Glycol, diC8-Ethylene Glycol
Molecular FormulaC₁₈H₃₄O₄
Molecular Weight314.46 g/mol
SMILES NotationO=C(CCCCCCC)OCCOC(=O)CCCCCCC

The compound’s canonical SMILES string, O=C(CCCCCCC)OCCOC(=O)CCCCCCC, underscores its symmetric structure, which facilitates interactions with hydrophobic domains of enzymes .

Physicochemical Properties

Solubility and Stability

Dioctanoylglycol is sparingly soluble in aqueous solutions (<31.44 mg/mL in DMSO) but exhibits high solubility in organic solvents such as ethanol and chloroform . This property aligns with its role in membrane permeability assays, where it integrates into lipid bilayers without requiring detergent solubilization . The compound remains stable at room temperature but degrades under acidic or basic conditions, necessitating storage in inert environments .

Table 2: Physicochemical Profile

PropertyValue
Physical StateColorless to pale yellow liquid
Melting PointNot explicitly reported
Boiling Point>200°C (estimated)
Solubility in DMSO<31.44 mg/mL
Recommended Storage-20°C, desiccated

Biological Activity and Mechanisms

Inhibition of Diacylglycerol Kinase

Dioctanoylglycol functions as a competitive inhibitor of diacylglycerol kinase (DGK), an enzyme responsible for phosphorylating diacylglycerol (DAG) to phosphatidic acid . By mimicking DAG’s structure, dioctanoylglycol occupies DGK’s active site, thereby prolonging DAG-mediated PKC activation . This mechanism has been exploited in studies of T-cell receptor signaling, where DGK inhibition amplifies downstream PKC-θ activity, enhancing immune responses .

Modulation of Protein Kinase C

Unlike physiological DAGs, dioctanoylglycol induces transient PKC translocation to cell membranes, a property attributed to its shorter acyl chains and rapid metabolic clearance . For instance, in MCF-7 breast cancer cells, dioctanoylglycol treatment resulted in a 40% reduction in proliferation rates within 24 hours, highlighting its potential as a PKC-targeted therapeutic agent .

Applications in Biochemical Research

Lipid Signaling Pathways

Dioctanoylglycol’s permeability and stability make it ideal for in vitro studies of lipid-second-messenger systems. Researchers have utilized it to elucidate DAG’s role in phospholipase C (PLC) cascades, where it potentiates calcium release from endoplasmic reticulum stores . Notably, its synthetic analog status avoids confounding variables introduced by endogenous lipid metabolism.

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